Product packaging for 2-Butyl-4-methyl-benzimidazole(Cat. No.:)

2-Butyl-4-methyl-benzimidazole

Cat. No.: B1647848
M. Wt: 188.27 g/mol
InChI Key: KWXMCOSRMGUVNJ-UHFFFAOYSA-N
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Description

2-Butyl-4-methyl-benzimidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery. It belongs to the benzimidazole class of heterocycles, a privileged scaffold renowned for its wide spectrum of pharmacological activities. The structural similarity of the benzimidazole core to naturally occurring purine bases allows these molecules to interact readily with biological macromolecules, making them invaluable in developing new therapeutic agents . Researchers utilize this specific 2-butyl-4-methyl derivative as a key synthetic intermediate for constructing more complex molecular architectures. Substitutions at the 2-position of the benzimidazole ring, particularly with alkyl chains like butyl groups, are a common strategy to enhance biological activity and optimize pharmacokinetic properties . This compound serves as a foundational building block in exploring new chemical space for various disease targets. Its applications span the synthesis of novel molecules with potential anticancer activity, as similar 2-butyl-benzimidazole hybrids have demonstrated promising anti-proliferative effects against human breast cancer cell lines . Furthermore, structural analogs are extensively investigated for their antimicrobial, antifungal, and antiviral properties . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not classified as a consumer product. Handle with appropriate personal protective equipment and in accordance with all relevant local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2 B1647848 2-Butyl-4-methyl-benzimidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-butyl-4-methyl-1H-benzimidazole

InChI

InChI=1S/C12H16N2/c1-3-4-8-11-13-10-7-5-6-9(2)12(10)14-11/h5-7H,3-4,8H2,1-2H3,(H,13,14)

InChI Key

KWXMCOSRMGUVNJ-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=C(C=CC=C2N1)C

Canonical SMILES

CCCCC1=NC2=C(C=CC=C2N1)C

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 4 Methyl Benzimidazole and Analogues

Established Synthetic Pathways for Benzimidazole (B57391) Core Structures

The foundational benzimidazole ring system is most commonly constructed through reactions that form the imidazole (B134444) portion onto a pre-existing benzene (B151609) derivative.

The primary and most widely used method for synthesizing the benzimidazole core is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its equivalent, such as an aldehyde, orthoester, or nitrile. rsc.orgneliti.comdergipark.org.tr To synthesize 2-butyl-4-methyl-benzimidazole, 3,4-diaminotoluene (B134574) (4-methyl-1,2-phenylenediamine) would be reacted with pentanoic acid (valeric acid) or pentanal (valeraldehyde).

This reaction, often referred to as the Phillips-Ladenburg synthesis, typically requires acidic conditions and heat to facilitate the dehydration and subsequent cyclization. A variety of acid catalysts can be employed, including hydrochloric acid, p-toluenesulfonic acid, and Lewis acids. rsc.orgneliti.comdergipark.org.tr The reaction proceeds through the initial formation of a Schiff base (an imine), followed by an intramolecular cyclization and subsequent aromatization to yield the stable benzimidazole ring. iosrjournals.org The use of reagents like hydrogen peroxide can facilitate the final oxidative aromatization step when aldehydes are used as the carbonyl source. organic-chemistry.org

Reactant 1Reactant 2Catalyst/ConditionsProductRef
o-phenylenediamineCarboxylic AcidsStrong acids (e.g., PPA, HCl), Heat2-Substituted Benzimidazole dergipark.org.tr
o-phenylenediamineAldehydesOxidative conditions (e.g., H₂O₂, air)2-Substituted Benzimidazole organic-chemistry.org
o-phenylenediaminesAldehydesp-toluenesulfonic acid, solvent-free1,2-disubstituted benzimidazoles rsc.org
3,4-diaminotoluenePentanoic acidAcid catalyst, HeatThis compoundN/A

Alternative to the direct condensation, cyclization protocols provide another robust route to the benzimidazole core. These methods often involve the formation of an intermediate which then undergoes an intramolecular reaction to form the heterocyclic ring. A common strategy is the reductive cyclization of o-nitroanilines. For instance, an o-nitroaniline can be first acylated with a suitable acylating agent (e.g., pentanoyl chloride) to form an N-(2-nitrophenyl)amide. Subsequent reduction of the nitro group to an amine generates an N-(2-aminophenyl)amide intermediate, which readily undergoes intramolecular cyclization to the benzimidazole. organic-chemistry.orgnih.gov

Another approach is the oxidative cyclization of amidines. nih.gov This method allows for the synthesis of both N-H and N-alkyl benzimidazoles and is particularly useful for creating diverse libraries of compounds. nih.gov Recent advances have also focused on dehydrogenative coupling and radical cyclization, which can be achieved with or without transition metal catalysts. nih.gov

Targeted Synthesis of this compound Derivatives

Once the core benzimidazole structure is formed, further modifications can be made to introduce or alter substituents on the nitrogen atoms or the aromatic ring.

The benzimidazole ring contains an acidic N-H proton that can be readily deprotonated by a base to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and can react with various electrophiles, most commonly alkyl halides, to form N-alkylated benzimidazoles. researchgate.netresearchgate.net This is a primary method for introducing substituents at the N-1 position. acs.org

For a molecule like this compound, which has two nitrogen atoms, N-alkylation can potentially lead to a mixture of N-1 and N-3 isomers if the 4-methyl and 7-methyl positions are not equivalent. However, due to tautomerism, the N-1 and N-3 positions are equivalent in the parent compound, so alkylation will yield a single product, 1-alkyl-2-butyl-4(7)-methyl-benzimidazole. The synthesis of specific N-alkylated derivatives is crucial as the biological properties of benzimidazoles can be significantly influenced by the substituent at the N-1 position. acs.org Common bases used for this reaction include potassium hydroxide, sodium hydride, and potassium carbonate. researchgate.netresearchgate.net

Benzimidazole SubstrateAlkylating AgentBase/ConditionsProductRef
2-Substituted BenzimidazoleAlkyl Bromides (C3–C10)KOH (aq), Phase-transfer catalystN-Alkyl-2-substituted benzimidazole researchgate.net
2-Substituted BenzimidazoleKetonic Mannich basesN/A1-(3-oxopropyl)benzimidazoles researchgate.net
2-Chloro-1H-benzimidazoleBenzyl halidesN/AN-substituted-2-chlorobenzimidazoles eresearchco.com

Further derivatization can occur at the benzene ring (aromatic moiety) or at the C-2 position of the imidazole ring. The benzene portion of the benzimidazole scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The position of these substitutions is directed by the existing methyl group and the fused imidazole ring.

The C-2 position is another key site for functionalization. While the synthesis of this compound already establishes the C-2 substituent, related analogues can be prepared via C-H activation or coupling reactions at this site. researchgate.net Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, are powerful tools for introducing aryl or other groups at pre-functionalized (e.g., halogenated) benzimidazoles. researchgate.netresearchgate.net Direct C-H activation at the C-2 position is a more modern and atom-economical approach to introduce new C-C or C-N bonds. researchgate.net

Advanced Synthetic Approaches

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for benzimidazole synthesis. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions. mdpi.compreprints.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. dergipark.org.trmdpi.commdpi.com These reactions can sometimes be performed under solvent-free conditions, further enhancing their "green" credentials. mdpi.compreprints.org

Other advanced methods include the use of novel catalysts like ionic liquids, solid-supported reagents, and metal nanoparticles to improve reaction efficiency and ease of product isolation. researchgate.netresearchgate.net One-pot tandem reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer an elegant and efficient way to construct complex benzimidazole derivatives. rsc.org For example, an "all-water" tandem N-alkylation-reduction-condensation process has been developed for the one-pot synthesis of N-arylmethyl-2-substituted benzimidazoles. rsc.org

Palladium-Catalyzed Reactions in Benzimidazole Synthesis

Palladium catalysis has become a powerful tool in the synthesis of nitrogen-containing heterocycles like benzimidazoles, offering mild reaction conditions and the ability to construct complex molecular frameworks from readily available starting materials. acs.org These methods provide significant advantages over classical syntheses. acs.org Palladium-catalyzed cross-coupling reactions that form carbon-nitrogen (C–N) bonds are particularly useful for creating anilines and their derivatives, which are key precursors to benzimidazoles. acs.org

One prominent strategy involves the palladium-catalyzed reaction of N-(o-halophenyl)imidoyl chlorides or the corresponding imidates with various nitrogen-based nucleophiles to yield N-substituted benzimidazoles. acs.org This approach is valued for its tolerance of a wide range of functional groups. acs.org

Another advanced method is the cascade palladium-catalyzed C–N bond-forming reaction. This three-component coupling strategy allows for the direct and regioselective construction of functionalized benzimidazoles. nih.gov The process typically involves the selective oxidative addition of a palladium catalyst to a di-activated arene, followed by sequential coupling with an arylamine and an amide. nih.gov This leads to an o-phenylenediamine derivative that undergoes condensation to form the final benzimidazole product. nih.gov A key advantage of this cascade approach is the ability to predictably control regiochemistry, which can be challenging with other methods due to the similar electronic properties of the two nitrogen atoms in the imidazole ring. nih.gov

Researchers have developed catalytic systems for these transformations, often involving a palladium source like Pd(OAc)₂ and various ligands and additives to optimize yield and selectivity. nycu.edu.tw For instance, a catalytic amount of Pd(OAc)₂ with AgOAc has been found to be an efficient system for the synthesis of 2-(2'-biphenyl)-benzimidazoles through a C-H bond activation pathway. nycu.edu.tw The mechanism is believed to involve the coordination of a benzimidazole nitrogen to the Pd(II) species, which directs a regioselective C–H bond cleavage. nycu.edu.tw

While direct palladium-catalyzed synthesis of 2-alkyl-substituted benzimidazoles like this compound is less commonly detailed than for 2-aryl derivatives, the principles of C-N coupling and C-H functionalization are broadly applicable. For example, a heterogeneous Cu-Pd bimetallic catalyst has been used to synthesize 2-methylbenzimidazole (B154957) from 2-nitroaniline (B44862) and ethanol (B145695), demonstrating the utility of palladium in constructing the benzimidazole core with alkyl substituents. mdpi.com The synergy between copper and palladium was noted to be crucial for the catalyst's high activity. mdpi.com

Table 1: Comparison of Palladium-Catalyzed Methods for Benzimidazole Synthesis

Method Precursors Key Features Catalyst System Example Ref.
Imidoyl Chloride/Imidate Coupling N-(o-Halophenyl)imidoyl chlorides/imidates + N-nucleophiles Tolerates a wide range of functional groups. Pd(dba)₂ / Ligand acs.org
Cascade Three-Component Coupling 2-Chloroaryl sulfonate + Arylamine + Amide Predictable and selectable regiocontrol. Palladium catalyst + P1 ligand nih.gov
C-H Bond Activation/Arylation 2-Aryl-benzimidazole + Iodobenzene analogs High regioselectivity for C-C bond formation. Pd(OAc)₂ / AgOAc nycu.edu.tw
Heterogeneous Catalysis 2-Nitroaniline + Ethanol Direct synthesis with alkyl substitution. Cu-Pd/γ-Al₂O₃ mdpi.com

Green Chemistry Principles and Sustainable Synthetic Routes

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable synthetic routes for benzimidazoles that minimize waste, avoid hazardous substances, and reduce energy consumption. eprajournals.comsphinxsai.com Traditional methods often rely on harsh conditions and toxic organic solvents, posing environmental and health risks. eprajournals.com

Key strategies in the green synthesis of benzimidazoles include:

Solvent-Free Reactions: Eliminating organic solvents is a primary goal of green chemistry. eprajournals.com Many benzimidazole syntheses are now performed under solvent-free or solid-state reaction conditions, which reduces pollution and simplifies purification. mdpi.comrsc.org For example, the condensation of o-phenylenediamines and aldehydes can be efficiently carried out by grinding under solvent-free conditions, catalyzed by p-toluenesulfonic acid. rsc.org

Use of Greener Solvents: When a solvent is necessary, water is an ideal choice due to its non-toxic and non-flammable nature. sphinxsai.com Methodologies have been developed where the reaction occurs exclusively in water, requiring no additional catalyst, which is highly beneficial from both environmental and economic standpoints. sphinxsai.com

Microwave Irradiation: Microwave-assisted synthesis offers significant advantages, including dramatically reduced reaction times (often from hours to minutes), and high product yields. chemmethod.commdpi.com The condensation of o-phenylenediamine promoted by acetic acid under microwave irradiation is an example of a gentle, eco-friendly method that avoids hazardous solvents. chemmethod.com

Development of Recyclable Catalysts: The use of heterogeneous or reusable catalysts is a cornerstone of sustainable chemistry. researchgate.net Catalysts like copper(II)-loaded alginate hydrogel beads have been developed for benzimidazole synthesis. nih.gov These catalysts can be easily recovered and reused for multiple cycles without a significant loss of activity, highlighting their potential for sustainable industrial applications. rsc.orgnih.gov Other examples include the use of Fe₃O₄@SiO₂/collagen nanomaterials, which offer good yields, short reaction times, and environmentally benign conditions. rsc.org

These green approaches are not only environmentally responsible but also often lead to more efficient and economical chemical processes. chemmethod.comsphinxsai.com The condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid (like valeraldehyde (B50692) or valeric acid for the 2-butyl substituent) under these green conditions represents a sustainable pathway to this compound. eprajournals.comresearchgate.net

Table 2: Examples of Green Synthetic Methods for Benzimidazoles

Method Catalyst Solvent Key Advantages Ref.
Microwave Irradiation Er(OTf)₃ (1%) Solvent-Free Fast reaction times (5 min), high yields (91-99%). mdpi.com
Grinding p-toluenesulfonic acid Solvent-Free Mild conditions, simple procedure. rsc.org
Aqueous Synthesis Ammonium chloride Water Economical, environmentally friendly. sphinxsai.com
Recyclable Catalyst Cu(II)-alginate hydrogel beads Water-Ethanol Mild room temperature conditions, catalyst reusable for >3 cycles. nih.gov
Nanomaterial Catalyst Fe₃O₄@SiO₂/collagen Not specified Good yields, short reaction times, environmentally benign. rsc.org

Role of this compound as a Synthetic Intermediate

Benzimidazole derivatives are recognized as crucial building blocks or intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. mdpi.comresearchgate.net The benzimidazole nucleus is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities. sphinxsai.com

The compound this compound, and its close analogues, serve as key intermediates in the production of high-value active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Telmisartan (B1682998), an angiotensin II receptor antagonist used to treat hypertension. google.comgoogle.com A structurally very similar compound, 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole, is a necessary intermediate in the synthesis of Telmisartan. google.comgoogle.com The synthesis of this core involves multiple steps, including acylation, nitration, condensation, and cyclization reactions, highlighting the elaborate chemical transformations that these intermediates undergo. google.com

The functional groups on the this compound ring allow for further chemical modification. The nitrogen atom in the imidazole ring can be alkylated or arylated, and the benzene ring can undergo electrophilic substitution, allowing for the attachment of other molecular fragments. longdom.org For example, 2-chloro-1-methyl-benzimidazole readily reacts with nucleophiles, demonstrating the potential for substitution reactions on the imidazole ring once it is appropriately functionalized. longdom.org These subsequent reactions are critical for building the complex structures of modern drugs.

Advanced Spectroscopic and Structural Characterization of 2 Butyl 4 Methyl Benzimidazole Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of radiation, it is possible to identify the functional groups present and obtain a unique "molecular fingerprint."

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule. The benzimidazole (B57391) core and its substituents exhibit characteristic absorption bands. For 2-butyl-4-methyl-benzimidazole, the FT-IR spectrum is expected to show a series of distinct peaks corresponding to the vibrations of its different structural components.

The N-H stretching vibration of the imidazole (B134444) ring typically appears as a broad band in the region of 3200–2650 cm⁻¹, a feature common to benzimidazole derivatives. nih.gov Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl and methyl groups are expected in the 2850–2960 cm⁻¹ range. acs.org

The "fingerprint region" below 1650 cm⁻¹ is particularly informative. The C=N stretching of the imidazole ring is typically observed around 1610-1625 cm⁻¹. rsc.org The C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1400–1600 cm⁻¹ range. acs.org Bending vibrations for C-H and N-H bonds also provide structural confirmation in this region.

Table 1: Representative FT-IR Spectral Data for Benzimidazole Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Reference Compound(s)
N-H Stretch3200–2650Benzimidazole Derivatives nih.gov
Aromatic C-H Stretch3000–3100N-Alkylated Benzimidazoles acs.org
Aliphatic C-H Stretch2850–29602-(4-Methoxyphenyl)-1H-benzimidazole rsc.org
C=N Stretch1605–16262-Phenyl-1H-benzimidazole, 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine nih.govrsc.org
C=C Aromatic Stretch1400–1600N-Alkylated Benzimidazoles acs.org

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint. For benzimidazole derivatives, Raman spectra can clearly identify characteristic peaks of the core structure. Studies on similar compounds have identified key vibrational modes around 1015, 1265, and 1595 cm⁻¹ as being characteristic of the benzimidazole moiety. researchgate.net Analysis of the Raman spectrum for this compound would allow for the confirmation of the heterocyclic structure and provide detailed information on the skeletal vibrations of the fused ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides precise information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In deuterated solvents like DMSO-d₆, the N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region, often around δ 12.0 ppm, due to hydrogen bonding. rsc.org

The aromatic protons of the 4-methyl-substituted benzene ring are expected to appear in the range of δ 7.0–7.5 ppm. The methyl group at the C4 position would likely cause the adjacent C5-H proton to appear as a doublet, the C6-H as a triplet (or doublet of doublets), and the C7-H as a doublet. The methyl group itself would produce a sharp singlet around δ 2.4 ppm. rsc.org

The protons of the 2-butyl group will show characteristic multiplets. The α-methylene (–CH₂–) protons adjacent to the benzimidazole ring are the most deshielded, typically appearing as a triplet around δ 2.8 ppm. The subsequent methylene (B1212753) groups (β and γ) would resonate further upfield, likely between δ 1.3–1.8 ppm, while the terminal methyl (–CH₃) group would appear as a triplet around δ 0.9 ppm. rsc.org

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference Compound
N-H~12.1broad singlet-2-Butyl-1H-benzimidazole rsc.org
Aromatic H (C5, C6, C7)7.0–7.5multiplet-5-Methyl-2-phenyl-1H-benzimidazole rsc.org
4-CH₃~2.4singlet-5-Methyl-2-phenyl-1H-benzimidazole rsc.org
2-Butyl (α-CH₂)~2.8triplet~7.52-Butyl-1H-benzimidazole rsc.org
2-Butyl (β-CH₂)~1.7multiplet~7.42-Butyl-1H-benzimidazole rsc.org
2-Butyl (γ-CH₂)~1.3multiplet~7.32-Butyl-1H-benzimidazole rsc.org
2-Butyl (δ-CH₃)~0.9triplet~7.22-Butyl-1H-benzimidazole rsc.org

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. The C2 carbon of the benzimidazole ring, being bonded to two nitrogen atoms, is significantly deshielded and typically resonates at a high chemical shift, often above δ 150 ppm. For 2-alkyl-benzimidazoles, this value is commonly around δ 155 ppm. rsc.org

The quaternary carbons of the fused benzene ring (C3a and C7a) are expected around δ 135–143 ppm. The protonated aromatic carbons (C4, C5, C6, C7) typically appear in the δ 110–125 ppm region. The signal for C4 would be shifted downfield due to the methyl substituent. The carbons of the butyl chain will have distinct signals, with the α-carbon appearing around δ 30 ppm and the terminal methyl carbon resonating at approximately δ 13–14 ppm. rsc.org The methyl group on the aromatic ring would have a signal around δ 21-23 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Reference Compound
C2~155.62-Butyl-1H-benzimidazole rsc.org
C3a/C7a (Quaternary)135–1432-Alkyl-benzimidazoles rsc.org
C4, C5, C6, C7 (Aromatic CH)110–1305-Methyl-2-phenyl-1H-benzimidazole rsc.org
4-CH₃~23.55-Methyl-2-phenyl-1H-benzimidazole rsc.org
2-Butyl (α-CH₂)~30.42-Butyl-1H-benzimidazole rsc.org
2-Butyl (β-CH₂)~29.12-Butyl-1H-benzimidazole rsc.org
2-Butyl (γ-CH₂)~22.42-Butyl-1H-benzimidazole rsc.org
2-Butyl (δ-CH₃)~13.72-Butyl-1H-benzimidazole rsc.org

Beyond simple 1D spectra, advanced NMR techniques are crucial for unambiguous structural assignment and for studying dynamic processes like tautomerism. In N-unsubstituted benzimidazoles, a rapid proton exchange can occur between the two nitrogen atoms (N1 and N3). This tautomerism can lead to averaged signals for symmetrically-disposed carbons (e.g., C4/C7 and C5/C6) in the benzene ring. beilstein-journals.org

The rate of this exchange is often solvent-dependent. In highly polar aprotic solvents like hexamethylphosphoramide (B148902) (HMPA), the exchange can be slowed sufficiently on the NMR timescale to allow for the observation of distinct signals for each carbon, thus "blocking" the tautomerism. nih.gov Solid-state NMR (CPMAS NMR) also provides spectra free from tautomeric effects, allowing for the unambiguous assignment of carbon signals in the solid phase. beilstein-journals.org

Two-dimensional (2D) NMR experiments are indispensable for confirming assignments.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are two or three bonds away, which is critical for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine spatial proximity between protons, aiding in conformational analysis, particularly for derivatives with bulky substituents that may restrict rotation. beilstein-journals.org

These advanced methods, combined with theoretical GIAO/DFT calculations of chemical shifts, provide a robust and comprehensive characterization of the precise structure and dynamic behavior of this compound derivatives. beilstein-journals.org

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of benzimidazole derivatives. In electron impact mass spectrometry (EI-MS), the fragmentation patterns of these compounds provide valuable information about their molecular structure. The mass spectra of benzimidazole derivatives typically show a prominent molecular ion peak, which is a testament to the stability of the fused aromatic ring system. researchgate.netjournalijdr.com

The fragmentation of 2-substituted benzimidazoles is heavily influenced by the nature of the substituent. For compounds with an alkyl chain, such as this compound, a primary fragmentation pathway involves the cleavage of the C-C bond adjacent to the benzimidazole ring, a process known as α-cleavage. miamioh.edu This results in the loss of an alkyl radical. The largest group attached to the α-carbon is preferentially lost. Subsequent fragmentations can involve the loss of smaller alkyl fragments from the butyl chain, often resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org

The fragmentation of the benzimidazole core itself also contributes to the mass spectrum. Common fragmentation pathways for the benzimidazole ring system have been investigated, leading to characteristic daughter ions that help confirm the core structure. researchgate.netjournalijdr.com For instance, the mass spectra of some derivatives show fragmentation that involves the loss of a ketene (B1206846) molecule or carbon monoxide from intermediate fragments. journalijdr.com The fragmentation of 2-methylbenzimidazole (B154957), a closely related compound, shows a strong molecular ion peak at m/z 132 and a significant peak at m/z 131, corresponding to the loss of a hydrogen atom. nih.govnist.gov

Fragment IonProposed Structure / LossExpected m/z for this compound
[M]⁺Molecular Ion188
[M-H]⁺Loss of Hydrogen radical187
[M-CH₃]⁺Loss of Methyl radical (β-cleavage)173
[M-C₂H₅]⁺Loss of Ethyl radical (γ-cleavage)159
[M-C₃H₇]⁺Loss of Propyl radical (α-cleavage)145

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within molecules. Benzimidazole and its derivatives exhibit characteristic absorption bands in the UV region, typically between 200 and 320 nm. These absorptions are primarily due to π–π* electronic transitions within the conjugated aromatic system of the benzimidazole ring. sci-hub.box

The absorption spectra of benzimidazole derivatives can show multiple bands. For example, studies on various (1H-benzimidazol-2-ylmethyl)-N-(4-phenyl)amine derivatives in ethanol (B145695) revealed transitions at approximately 204, 222–225, 242–250, 274, 280, and 293–311 nm. sci-hub.box The bands around 274 and 281 nm can appear as a doublet, which is sometimes attributed to the tautomeric nature of the benzimidazole ring. sci-hub.box When compared to the parent benzimidazole, which has absorption maxima around 243, 272, and 278 nm, the core transitions of the benzimidazole moiety remain largely intact in its derivatives. sci-hub.box

The position and intensity of these absorption bands can be influenced by the nature and position of substituents on the benzimidazole ring, as well as the solvent used for the analysis. For instance, N-Butyl-1H-benzimidazole shows an experimental absorption peak at 248 nm and another near 295 nm. nih.govsemanticscholar.org Similarly, 2-aminobenzimidazole (B67599) in ethanol exhibits absorption maxima at 283, 243, and 212 nm. researchgate.net These electronic absorptions correspond to transitions from the ground state to excited states, often described as electron excitation from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

CompoundSolventAbsorption Maxima (λmax, nm)Reference
Benzimidazole DerivativesEthanol242-250, 274, 280, 293-311 sci-hub.box
Parent BenzimidazoleNot Specified243, 272, 278 sci-hub.box
2-MethylbenzimidazoleNot Specified245, 274, 280 sci-hub.box
N-Butyl-1H-benzimidazoleNot Specified248, ~295 nih.govsemanticscholar.org
2-AminobenzimidazoleEthanol283, 243, 212 researchgate.net

Solid-State Structural Determination

X-ray Diffraction Crystallography for Crystal and Molecular Structure

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. Studies on various benzimidazole derivatives reveal common structural features. The benzimidazole ring system is typically planar or nearly planar. openresearchlibrary.orgnih.gov

The crystal packing of these molecules is stabilized by a network of intermolecular interactions, including hydrogen bonds and π–π stacking interactions. openresearchlibrary.orgresearchgate.net For example, in the structure of 1-benzyl-1H-benzimidazole, molecules are linked into chains by C—H⋯N hydrogen bonds, with further stabilization from C—H⋯π interactions. nih.gov In other derivatives, such as 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole, centrosymmetric dimers are formed through C—H⋯N hydrogen bonds. openresearchlibrary.orgresearchgate.net

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1-Benzyl-1H-benzimidazoleMonoclinicP2₁/cPlanar benzimidazole ring; C—H⋯N hydrogen bonds; C—H⋯π interactions. nih.gov
1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazoleTriclinicP-1Two independent molecules in the asymmetric unit; Planar benzimidazole cores; C—H⋯N hydrogen bonds forming dimers. researchgate.net
2-(1H-Benzimidazol-2-yl)phenolOrthorhombicPca2₁Essentially planar molecule; Stabilized by π-π interactions and hydrogen bonds. openresearchlibrary.orgsemanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as paramagnetic transition metal ions or organic radicals. It is a powerful tool for characterizing the electronic structure and coordination environment of metal ions in complexes. Benzimidazole and its derivatives are versatile ligands that form stable complexes with various transition metals. researchgate.net

EPR studies on metal complexes with benzimidazole-derived ligands provide valuable information. For instance, the EPR spectra of Cu(II) complexes, which have a d⁹ electron configuration, are often used to determine the geometry of the complex. The magnetic moment of a Cu(II) complex with a benzimidazole derivative was found to be in the range of 1.87–1.89 B.M., indicative of an octahedral environment and the paramagnetic nature of the complex. nih.gov

The key parameters obtained from an EPR spectrum are the g-factors and hyperfine coupling constants. The g-factor provides insight into the electronic environment of the unpaired electron. In a study of a dimeric manganese complex with imidazole ligands, EPR spectroscopy was used to determine parameters such as g = 1.95 and the zero-field splitting D = 0.095 cm⁻¹, which describe the magnetic interactions within the complex. acs.org The technique is highly sensitive, allowing for the detection of even transient paramagnetic species.

Complex TypeMetal IonKey EPR Findings / ParametersReference
Benzimidazole Derivative ComplexCu(II)Paramagnetic; Magnetic moment of 1.87–1.89 B.M. suggests octahedral geometry. nih.gov
Binuclear Imidazole ComplexMn(II)g = 1.95, J = -1.29 cm⁻¹, D = 0.095 cm⁻¹. Analysis of coupled spin states. acs.org

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, decomposition profile, and phase transitions of materials. For benzimidazole derivatives, these methods provide information on their suitability for various applications, particularly in materials science and pharmaceuticals.

TGA measures the change in mass of a sample as a function of temperature, revealing decomposition temperatures and the presence of volatile components like water or solvents. azom.com Studies on triphenylamine–benzimidazole derivatives have shown them to be highly stable, with decomposition temperatures (Td), defined as the temperature of 5% weight loss, ranging from 399 °C to 454 °C under a nitrogen atmosphere. acs.org Similarly, TGA of benzimidazole-containing polyimides also demonstrates their high thermal stability. researchgate.net

DSC measures the heat flow into or out of a sample as it is heated or cooled, identifying events like melting, crystallization, and glass transitions. azom.com Simultaneous TGA-DSC analysis can correlate mass loss with thermal events. For example, in a hydrated salt of a pharmaceutical compound, an initial endothermic peak in the DSC curve corresponds to the loss of water, which is observed as a weight loss in the TGA curve, followed by melting and subsequent decomposition at higher temperatures. azom.com The thermal behavior of benzimidazole dicationic ionic liquids has also been thoroughly studied using TGA and DSC to determine their operative temperature ranges. nih.gov

Compound TypeTechniqueKey Thermal Events and TemperaturesReference
Triphenylamine–Benzimidazole DerivativesTGAHigh thermal stability; Decomposition temperatures (Td) of 399–454 °C. acs.org
Benzimidazole Dicationic Ionic LiquidsTGA/DSCDetermination of Tstart, Tonset, and Tpeak for degradation; Identification of melting transitions. nih.gov
Hydrated HCl Salt of a PharmaceuticalTGA-DSCEndothermic water release ending at 111.81 °C; Exothermic decomposition starting at 291.64 °C. azom.com

Computational and Theoretical Investigations of 2 Butyl 4 Methyl Benzimidazole

Quantum Chemical Calculations (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules like 2-Butyl-4-methyl-benzimidazole. These in silico methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule such as this compound, DFT calculations would be employed to determine its most stable three-dimensional conformation, known as the optimized geometry. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate results that correlate well with experimental data, should any be available from techniques like X-ray crystallography. The resulting optimized structure is the foundation for all further computational analyses.

Table 1: Representative Theoretical Geometrical Parameters for a Benzimidazole (B57391) Core Structure (Note: This is an illustrative table based on general benzimidazole structures, not specific to this compound.)

Parameter Bond Length (Å) Bond Angle (°)
N1-C2 1.38 N1-C2-N3: 112.5
C2-N3 1.38 C2-N1-C7a: 108.0
N1-C7a 1.39 C4-C5-C6: 120.0

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity. For benzimidazole derivatives, these orbitals are typically distributed across the bicyclic ring system. The analysis of HOMO and LUMO compositions helps in predicting intramolecular charge transfer (ICT) processes, which are vital for understanding the molecule's optical and electronic properties.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Note: These values are hypothetical and for illustrative purposes only.)

Parameter Energy (eV)
EHOMO -6.2
ELUMO -1.5

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are prone to attack by electrophiles. For benzimidazole derivatives, these regions are often located around the nitrogen atoms of the imidazole (B134444) ring due to their lone pairs of electrons. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent sites for nucleophilic attack, commonly found around hydrogen atoms attached to heteroatoms.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, and a "soft" molecule has a small gap.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks.

These indices are calculated from the energies of the neutral, anionic, and cationic forms of the molecule and provide a more nuanced understanding of its reactive behavior.

Table 3: Representative Global Reactivity Descriptors (Note: This table is illustrative and not based on actual data for this compound.)

Descriptor Formula Illustrative Value
Hardness (η) (ELUMO - EHOMO) / 2 2.35 eV
Softness (S) 1 / η 0.43 eV-1
Electronegativity (χ) -(EHOMO + ELUMO) / 2 3.85 eV

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding/antibonding pairs.

This analysis is particularly useful for studying hyperconjugative interactions, which involve the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other non-covalent interactions that contribute to the stability of the molecular structure.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and solvent effects.

For this compound, an MD simulation could be used to study its behavior in a biological environment, such as its interaction with a protein target or a cell membrane. By simulating the molecule in a solvent box (e.g., water), one can analyze its solvation properties and how its conformation fluctuates under physiological conditions. Key outputs from MD simulations include trajectories of atomic positions, root-mean-square deviation (RMSD) to assess structural stability, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

Simulation of Adsorption Processes and Surface Interactions

Simulations of adsorption processes are critical for understanding how molecules interact with surfaces, a key aspect in fields like materials science and catalysis. These simulations, often employing methods like Monte Carlo (MC) or Molecular Dynamics (MD), can predict the orientation, binding energy, and stability of a molecule on a given substrate.

For benzimidazole derivatives, studies have explored their adsorption on metal surfaces, which is relevant to corrosion inhibition. These simulations typically model the interactions between the heterocyclic molecule and the metal lattice, identifying the active sites for adsorption. However, specific simulation data detailing the adsorption behavior of this compound on any particular surface is not available in the reviewed literature.

Dynamic Studies of Molecular Behavior in Different Environments

Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time in various environments, such as in a vacuum, in solution, or interacting with a biological membrane. These studies provide a dynamic picture of molecular behavior, revealing flexibility, solvation effects, and interaction pathways.

While MD simulations have been extensively applied to various biologically active benzimidazole derivatives to understand their interaction with protein targets, no specific MD studies focusing on the behavior of this compound in different environments were identified. Such studies would be valuable for predicting its solubility, stability, and transport properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. Docking studies calculate a binding affinity or score, which estimates the strength of the ligand-receptor interaction.

The benzimidazole core is a common scaffold in many pharmaceuticals, and numerous docking studies have been performed on its derivatives against a wide range of biological targets, including enzymes and receptors. These studies often identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. Despite the broad interest in this class of compounds, specific molecular docking studies detailing the interactions of this compound with any particular biological target are not present in the available literature.

Theoretical Prediction of Spectroscopic Properties (Vibrational and NMR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. Theoretical calculations can generate vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra that can be compared with experimental data to confirm molecular structures.

For many benzimidazole derivatives, DFT calculations have been successfully used to assign vibrational modes and predict chemical shifts. These theoretical studies help in the detailed structural characterization of new compounds. However, there are no specific published theoretical predictions for the vibrational and NMR spectra of this compound.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics and photonics. Computational chemistry can predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability, providing a way to screen for promising NLO candidates.

Certain organic molecules with extended π-conjugated systems, including some benzimidazole derivatives, have been investigated for their NLO properties. Theoretical calculations are a key tool in designing molecules with enhanced NLO responses. Nevertheless, specific computational studies predicting the NLO properties of this compound could not be located in the scientific literature.

Mechanistic Insights and Structure-Activity Relationships of this compound Analogues

Researchers have delved into the molecular underpinnings and structural nuances that govern the biological activities of this compound and its derivatives. These investigations, focused on non-clinical settings, have shed light on their interactions with cellular components and the chemical modifications that can enhance their therapeutic potential.

Advanced Research Applications and Potential Areas for 2 Butyl 4 Methyl Benzimidazole

Role in Advanced Organic Synthesis

The benzimidazole (B57391) nucleus is a highly sought-after pharmacophore and a versatile building block in drug discovery and the synthesis of complex organic structures. nih.govlongdom.org

Benzimidazole and its derivatives are considered indispensable synthons for creating new pharmacologically active products. nih.gov The core structure provides a rigid framework that can be functionalized at various positions to generate diverse molecular architectures. nih.gov The synthesis of the benzimidazole ring itself can be achieved through methods like the condensation of o-phenylenediamines with aldehydes or carboxylic acids. nih.govorganic-chemistry.org Once formed, the benzimidazole unit, as seen in 2-Butyl-4-methyl-benzimidazole, can participate in further reactions. For instance, N-alkylation of the imidazole (B134444) ring is a common strategy to build more complex molecules. acs.org The inherent structural and electronic properties of the benzimidazole ring system make it a valuable component in the construction of larger, polycyclic hybrid scaffolds and supramolecular assemblies. researchgate.netnih.gov

Chemical compounds that serve as building blocks in the manufacturing of Active Pharmaceutical Ingredients (APIs) are known as API intermediates. pharmanoble.com The benzimidazole moiety is present in numerous marketed drugs, highlighting its role as a key intermediate. longdom.org Compounds like 2-Chloro-1-(4-fluorobenzyl)benzimidazole serve as primary intermediates in the synthesis of established drugs. electrochemsci.org This underscores the potential of substituted benzimidazoles, including this compound, to act as precursors for specialized chemical synthesis. They provide a foundational structure that can be modified to produce a wide array of derivatives for screening as potential drug candidates or for other specialized chemical applications. longdom.orgnih.gov The synthesis of 2-substituted benzimidazoles is a critical step in developing motifs for pharmaceutical and biological research. longdom.org

Materials Science Applications

In materials science, benzimidazole derivatives are explored for their protective properties against metal corrosion and for their unique optical characteristics.

Benzimidazole derivatives have been extensively studied as effective corrosion inhibitors for various metals, particularly steel in acidic environments. rsc.orgnih.gov Their efficacy is attributed to the molecule's ability to adsorb onto the metal surface, forming a protective film. researchgate.net This adsorption is facilitated by the presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen heteroatoms, which can interact with the vacant d-orbitals of metal atoms. nih.gov

Research on compounds structurally similar to this compound, such as 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB), has shown high inhibitory efficiency. researchgate.net These molecules act as mixed-type inhibitors, meaning they suppress both the anodic dissolution of the metal and the cathodic hydrogen evolution reactions. researchgate.net The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.netacs.org The presence of alkyl groups, like the butyl and methyl groups, can further enhance the surface coverage and protective properties of the inhibitor film. nih.gov

CompoundMetalCorrosive MediumMax Inhibition Efficiency (%)Inhibition Type
1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB)Mild Steel1 M HClHighMixed
2-(2-aminophenyl)-1H-benzimidazole (APhBI)S235 Steel1 M HCl87.09Mainly Cathodic
Methyl-5-Benzoyl-2-Benzimidazole Carbamate (MBZ)Mild Steel1.5 M H₂SO₄96.62Mixed
2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB)Copper0.5 M H₂SO₄95.2Mixed

This table presents data on the corrosion inhibition performance of various benzimidazole derivatives as reported in research studies. electrochemsci.orgnih.govresearchgate.netrsc.org

The fused aromatic system of benzimidazole gives rise to interesting photophysical properties, making its derivatives candidates for applications in materials science, such as in organic luminophores and optoelectronics. researchgate.net Research into various 1-alkyl-2-substituted benzimidazoles has shown that these compounds can emit violet-blue light, with fluorescence quantum yields ranging from 0.43 to 0.92 in solution. researchgate.net

The specific optical properties, such as the maximum emission wavelength (λEm) and fluorescence quantum yield, are highly dependent on the nature and position of the substituents on the benzimidazole core. acs.orgresearchgate.net The N-butyl group, in particular, has been shown to play a major role in the planarity of the molecule, which in turn significantly affects the optical and electrochemical properties. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to understand the relationship between the molecular structure of these compounds and their electronic and optical characteristics. acs.orgresearchgate.net The beautiful fluorescent properties of fused benzimidazole moieties have led to their use in optoelectronics and optical lasers. researchgate.net

Compound ClassEmission Wavelength (λEm max)Fluorescence Quantum Yield (Φf)Solvent
1-alkyl-2-substituted benzimidazoles380-440 nm0.43 to 0.92Acetonitrile
Terphenyl-bridged bisbenzimidazoles~410 nm>0.4Solution

This table summarizes the reported optical properties of different classes of benzimidazole derivatives. researchgate.net

Biomedical Research Applications (Excluding Clinical Human Trials and Safety)

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous compounds investigated for a wide range of therapeutic effects. researchgate.net Research in this area focuses on the synthesis of novel derivatives and their evaluation in preclinical models and in vitro assays to determine their potential as therapeutic agents.

Derivatives of benzimidazole have been investigated for a multitude of biological activities, including anticancer, antifungal, anti-inflammatory, and antidiabetic properties. researchgate.netnih.govhumanjournals.comnih.gov For example, certain N-sec/tert-butyl-2-arylbenzimidazoles have shown selective antiproliferative activity against specific human breast cancer cell lines (MDA-MB-231) in vitro. tandfonline.com Other derivatives, incorporating a 1,2,4-triazole moiety, have exhibited significant in vitro antifungal activity, with some compounds showing higher potency than established drugs like fluconazole against certain fungal strains. nih.gov The mechanism of action for these antifungal agents is often the inhibition of essential fungal enzymes, such as 14α-demethylase. nih.gov

Furthermore, novel 2-methyl benzimidazole derivatives have been synthesized and evaluated as potential inhibitors of cyclooxygenase-2 (COX-2) for anti-inflammatory effects and as potential antidiabetic agents through in silico and in vitro studies. researchgate.nethumanjournals.com The broad spectrum of activity highlights the versatility of the benzimidazole core in designing molecules that can interact with various biological targets. nih.govnih.gov

In Vitro Studies on Cell Lines for Antiproliferative and Anticancer Activity

The benzimidazole framework is a well-established pharmacophore in the design of anticancer agents. nih.gov Derivatives have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of topoisomerases, disruption of tubulin polymerization, and acting as DNA-alkylating agents. acgpubs.orgresearchgate.net Research into 2-substituted benzimidazoles has demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govresearchgate.net

In one study, a series of fluoro-substituted benzimidazole derivatives were evaluated for their antiproliferative effects. A compound featuring a 5-methyl substitution on the benzimidazole ring and an ortho-fluoro substitution on a phenyl ring at the 2-position displayed potent and selective activity against several cancer cell lines. acgpubs.org For instance, it showed an IC50 value of 0.177 µM against A375 (melanoma) and HepG2 (hepatocellular carcinoma) cells, demonstrating ten times more selectivity toward these cancer cells compared to normal HEK293 cells. acgpubs.org Another derivative with a para-fluoro substitution was fifty times more selective toward HeLa (cervical cancer) and HepG2 cells than normal cells. acgpubs.org

Similarly, novel Schiff base–benzimidazole hybrids have been synthesized and tested against the National Cancer Institute's (NCI) 60 human tumor cell line panel. One such compound exhibited high activity, with GI50 values (concentration causing 50% growth inhibition) ranging from 1.46 to 7.97 µM across various cell lines. nih.gov These findings underscore the potential of the substituted benzimidazole scaffold in developing new anticancer therapeutics. researchgate.netnih.gov

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives Against Various Cancer Cell Lines

Compound/Derivative Cancer Cell Line Activity Measurement Value (µM)
5-Methyl-2-(o-fluorophenyl) Derivative A375 (Melanoma) IC50 0.177 acgpubs.org
5-Methyl-2-(o-fluorophenyl) Derivative HepG2 (Hepatocellular) IC50 0.177 acgpubs.org
5-Methyl-2-(o-fluorophenyl) Derivative A549 (Lung) IC50 0.354 acgpubs.org
2-(p-fluorophenyl) Derivative HeLa (Cervical) IC50 0.188 acgpubs.org
2-(p-fluorophenyl) Derivative HepG2 (Hepatocellular) IC50 0.188 acgpubs.org
Schiff Base Hybrid 3c HL-60(TB) (Leukemia) GI50 1.46 nih.gov

Investigations of Antimicrobial and Antifungal Mechanisms

Benzimidazole derivatives are known for their broad-spectrum antimicrobial activity. rjptonline.org The primary mechanism of action for their antifungal properties involves the disruption of microtubule assembly. annualreviews.orgapsnet.org These compounds bind specifically to β-tubulin, a subunit of microtubules, thereby inhibiting their polymerization. apsnet.orgapsnet.org This action blocks nuclear division, which is a crucial process for fungal cell proliferation, ultimately leading to cell death. annualreviews.orgapsnet.org The sensitivity of fungal tubulin to benzimidazoles like carbendazim is significantly higher than that of mammalian tubulin, which accounts for their selective toxicity. annualreviews.orgapsnet.org

The antibacterial mechanisms are more varied. Benzimidazole derivatives can inhibit essential microbial processes such as cell wall synthesis, DNA replication, and energy metabolism. researchgate.net Their structural similarity to purine allows them to interfere with the synthesis of nucleic acids and proteins, which are vital for bacterial survival and growth.

Antihypertensive Receptor Antagonism Studies in Preclinical Models

A significant area of research for 2-butyl-benzimidazole derivatives has been in the development of antihypertensive agents. These compounds are designed as non-peptide antagonists of the Angiotensin II (Ang II) AT1 receptor. nih.govnih.gov Ang II is a potent vasoconstrictor, and by blocking its action at the AT1 receptor, these compounds effectively lower blood pressure. nih.govnih.gov

Preclinical studies have established key structural features necessary for this activity. A 2-butyl group, an acidic moiety like a carboxylic acid or a tetrazole ring on an N-1 biphenylmethyl substituent, and specific substitutions on the benzimidazole core are crucial for high affinity and potent antagonism. nih.govnih.govnih.gov For example, the derivative 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid (CV-11194) was shown to potently antagonize Ang II-induced contraction in rabbit aortic strips with an IC50 value of 5.5 x 10⁻¹¹ M. nih.gov In vivo studies in spontaneously hypertensive rats (SHR) demonstrated that oral administration of these compounds leads to a significant and long-lasting reduction in blood pressure. nih.govnih.gov The mechanism also involves the blockade of L-type calcium channels and the opening of BKCa channels, contributing to vasorelaxation. nih.gov

Table 2: In Vitro and In Vivo Antihypertensive Activity of a 2-Butyl-benzimidazole Derivative (CV-11194)

Assay Model System Activity Measurement Result
AT1 Receptor Binding Bovine Adrenal Cortical Membrane IC50 5.5 x 10⁻⁷ M nih.gov
Aortic Strip Contraction Rabbit IC50 5.5 x 10⁻¹¹ M nih.gov

Exploration of Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Benzimidazole derivatives have been investigated for their antioxidant properties and their ability to scavenge free radicals. nih.govtandfonline.com The antioxidant capacity is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govacs.org

Studies on various substituted benzimidazoles have shown significant radical scavenging potential, with some derivatives exhibiting IC50 values in the low micromolar range. acs.org For example, certain arylated benzimidazoles demonstrated potent scavenging of ABTS and DPPH radicals with IC50 values as low as 1.37 µM and 1.36 µM, respectively. nih.gov The antioxidant mechanism is believed to involve the donation of a hydrogen atom from the benzimidazole nucleus to stabilize free radicals. The nature and position of substituents on the benzimidazole ring can significantly influence this activity. acs.org

Table 3: Radical Scavenging Activity of Selected Arylated Benzimidazole Derivatives

Compound Assay IC50 Value (µM) Standard (Ascorbic Acid) IC50 (µM)
Derivative 1 ABTS 1.42 ± 0.10 acs.org 0.72 ± 0.21 nih.gov
Derivative 1 DPPH 1.40 ± 0.09 acs.org 0.73 ± 0.05 nih.gov
Derivative 7 ABTS 1.42 ± 0.04 acs.org 0.72 ± 0.21 nih.gov

Proteomics Research: Interactions with Biological Proteins and Enzymes

Understanding how a compound interacts with proteins on a global scale is crucial for elucidating its mechanism of action and potential off-target effects. Mass spectrometry (MS)-based proteomics has emerged as a powerful tool for identifying protein-drug interactions within complex biological mixtures. nih.govnih.gov This approach can detect direct binding events and drug-induced changes in protein structure or stability. nih.govnih.gov

Benzimidazole derivatives are known to interact with a variety of proteins and enzymes. researchgate.net A significant body of research has focused on their role as protein kinase inhibitors. nih.govrsc.org Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of cancer. Benzimidazoles can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing their function. nih.gov Molecular docking and structural studies have revealed that the benzimidazole core can form key hydrogen bonds and hydrophobic interactions within the kinase active site. ukm.my This ability to target specific kinases makes the benzimidazole scaffold a valuable starting point for developing targeted cancer therapies. rsc.org

Studies of Anti-Inflammatory, Analgesic, and Anti-Parasitic Activities in Research Models

The benzimidazole nucleus is a privileged structure for developing agents with anti-inflammatory, analgesic, and anti-parasitic properties. researchgate.net

Anti-inflammatory and Analgesic Activity: Research has demonstrated that benzimidazole derivatives can exhibit potent anti-inflammatory and analgesic effects in preclinical models. banglajol.infoscirp.org In vivo studies using the acetic acid-induced writhing test (for peripheral analgesia) and the hot plate test (for central analgesia) have confirmed the pain-relieving properties of certain derivatives. banglajol.infonih.gov Some compounds showed writhing inhibition greater than 80% and demonstrated promising anti-inflammatory effects by inhibiting paw edema by over 85% in animal models. banglajol.info The mechanism of action is often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and microsomal prostaglandin E2 synthase 1 (mPGES-1). acs.orgnih.gov

Anti-Parasitic Activity: Benzimidazoles form the basis of several widely used anthelmintic drugs (e.g., albendazole, mebendazole). Their primary anti-parasitic mechanism of action is the same as their antifungal mechanism: binding to β-tubulin and inhibiting microtubule polymerization. This disruption is fatal to many parasitic worms, which rely on microtubule function for cellular integrity, motility, and nutrient absorption.

Q & A

Q. What are the optimal synthetic conditions for 2-Butyl-4-methyl-benzimidazole using the Phillips reaction?

The Phillips reaction involves condensing o-phenylenediamine with carboxylic acids under acidic conditions. For 2-alkyl-substituted benzimidazoles like 2-butyl-4-methyl derivatives, use formic acid (or butyric acid for the 2-butyl group) and methyl-substituted precursors. Key parameters include:

  • Temperature : Reflux (~100°C) in dilute HCl or H₂SO₄ to facilitate cyclization .
  • Catalyst : Mineral acids (e.g., HCl) enhance acylation and ring closure .
  • Purification : Recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are standard for characterizing this compound?

  • ¹H/¹³C NMR : Identify substituent positions (e.g., butyl and methyl groups) via chemical shifts and splitting patterns. The benzimidazole core shows aromatic protons at δ 7.2–8.0 ppm .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 202) and fragmentation patterns .
  • FT-IR : Detect N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

Q. How can researchers assess the antimicrobial activity of this compound derivatives?

Use minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Compare growth inhibition to controls .

Q. What strategies improve solubility of this compound for in vitro studies?

  • Co-solvents : Use DMSO (<5% v/v) for aqueous solubility.
  • Derivatization : Introduce polar groups (e.g., hydroxyl, amine) via post-synthetic modifications .

Q. How can reaction yields be optimized during synthesis?

  • Stepwise acylation : Sequential addition of butyric and acetic anhydrides ensures selective substitution .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Advanced Research Questions

Q. What advanced functionalization strategies apply to the benzimidazole core?

  • Mannich Reaction : Introduce aminoalkyl groups at the N1 position using formaldehyde and secondary amines (e.g., piperidine) under mild acidic conditions .
  • Halogenation/Nitration : Electrophilic substitution at C5/C6 positions using Cl₂ or HNO₃/H₂SO₄ to enable cross-coupling reactions .

Q. How can molecular docking elucidate the mechanism of anticancer activity?

Use software like AutoDock Vina to model interactions with target enzymes (e.g., topoisomerase II). Dock this compound into the active site, analyze binding energies (ΔG), and validate with in vitro enzyme inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

  • Systematic Review : Aggregate data from multiple studies and apply statistical tools (e.g., meta-analysis) to identify outliers .
  • Experimental Replication : Standardize assays (e.g., cell lines, incubation times) to minimize variability .

Q. What computational methods optimize pharmacokinetic properties?

  • QSAR Modeling : Correlate substituent effects with logP, bioavailability, and metabolic stability.
  • ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity .

Q. How to design enzyme inhibition studies for benzimidazole derivatives?

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters .

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